2,5-Dichloroterephthalaldehyde

Photocatalysis COF Exciton binding energy

COF researchers requiring precise electronic tuning face unpredictable photophysics when substituting functionalized terephthalaldehydes. DCTA delivers intermediate exciton binding energy between -OMe and -H COFs. • TAPT-Cl-COF: S/D index 1.09, photocatalytic H₂ production 49 μmol g⁻¹ h⁻¹ • LUMO -0.85 V vs. NHE; 0.19 V more negative than OMe-analog for enhanced reduction driving force • Enables systematic emission tuning across visible spectrum in hydrazone-linked luminescent COFs Available from gram to kilogram scale. QC certified; global shipping.

Molecular Formula C8H4Cl2O2
Molecular Weight 203.02 g/mol
CAS No. 46052-84-0
Cat. No. B1593652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloroterephthalaldehyde
CAS46052-84-0
Molecular FormulaC8H4Cl2O2
Molecular Weight203.02 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)C=O)Cl)C=O
InChIInChI=1S/C8H4Cl2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H
InChIKeyXBCGIUJJUZHWMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloroterephthalaldehyde Product Baseline


2,5-Dichloroterephthalaldehyde (DCTA, CAS 46052-84-0) is a functionalized terephthalaldehyde derivative bearing two chlorine substituents at the 2- and 5-positions of the benzene ring [1]. With molecular formula C₈H₄Cl₂O₂ and molecular weight 203.02 g/mol, this compound appears as a white to off-white crystalline solid with melting point 157–158 °C and predicted density of 1.485 g/cm³ [2]. DCTA serves primarily as an aldehyde-based monomer for the construction of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), where the electron-withdrawing chlorine substituents modulate the electronic structure and intermolecular interactions of the resulting porous materials [3].

Why Terephthalaldehyde Cannot Replace DCTA in COFs


Terephthalaldehyde (TA) and its 2,5-substituted analogs (2,5-dichloro-, 2,5-dimethyl-, 2,5-dimethoxy-, and 2,5-dihydroxyterephthalaldehyde) are not interchangeable monomers in covalent organic framework synthesis. The substituents at the 2- and 5-positions fundamentally alter the electronic properties of the aromatic core through inductive effects, hyperconjugation, resonance effects, or phototautomerization, which directly influence π-conjugation, exciton binding energy, and charge transfer characteristics in the resulting COF materials [1]. Systematic computational and experimental studies demonstrate that the chlorine substituent in DCTA confers a distinct electronic profile—measured by S/D index values, exciton binding energy (Eb), and photocatalytic hydrogen production rates—that differs substantially from its -H, -OMe, -OH, and -OCCH counterparts [2]. Substituting DCTA with unsubstituted TA or another functionalized analog without validating performance metrics will result in unpredictable changes to framework photophysical and catalytic properties, rendering generic substitution scientifically and industrially invalid.

DCTA vs. Analogs: Quantitative Evidence


Exciton Binding Energy: TAPT-Cl-COF

DCTA-derived TAPT-Cl-COF exhibits an intermediate exciton binding energy (Eb) profile among the functionalized terephthalaldehyde-derived COF series. DFT calculations reveal that Eb increases as the strength of donor-acceptor (D-A) interaction decreases across the series: TAPT-OMe (strongest D-A interaction, Eb = 0.16 eV), TAPT-OH, TAPT-OCCH, TAPT-H, to TAPT-Cl (weakest D-A interaction among TAPT-based series, Eb = 0.33 eV for TAPB-OMe as reference) [1]. TAPT-Cl-COF displays higher Eb than TAPT-OMe-COF and TAPT-H-COF, correlating with its reduced D-A interaction strength as quantified by S/D index (TAPT-Cl: 1.09 vs. TAPT-OMe: 0.36 vs. TAPT-H: 0.95, where lower S/D indicates stronger charge transfer) [1].

Photocatalysis COF Exciton binding energy

Photocatalytic Hydrogen Production: TAPT-Cl-COF

Under identical visible-light-driven photocatalytic hydrogen evolution conditions, DCTA-derived TAPT-Cl-COF achieves a hydrogen production rate of 49 μmol g⁻¹ h⁻¹ [1]. This rate is 5.1× lower than TAPT-H-COF (250 μmol g⁻¹ h⁻¹) and 9.2× lower than TAPT-OMe-COF (450 μmol g⁻¹ h⁻¹), but 2.0× higher than TAPB-OMe-COF (25 μmol g⁻¹ h⁻¹) [1]. The activity trend precisely mirrors the computed Eb and S/D index trends, confirming that the chlorine substituent in DCTA yields a COF with distinct photocatalytic performance that cannot be approximated by using -H or -OMe analogs [1].

Photocatalysis Hydrogen evolution COF

Electrochemical Impedance of TAPT-Cl-COF

Electrochemical impedance spectroscopy (EIS) measurements demonstrate that the charge transfer resistance of DCTA-derived TAPT-Cl-COF occupies an intermediate position among functionalized terephthalaldehyde-derived COFs. The Nyquist plot radius—indicative of charge transfer resistance—follows the trend: TAPT-OMe-COF < TAPT-H-COF < TAPT-Cl-COF < TAPB-OMe-COF [1]. TAPT-Cl-COF exhibits higher charge transfer resistance than TAPT-H-COF and TAPT-OMe-COF, consistent with its weaker D-A interaction (S/D = 1.09) and higher exciton binding energy [1].

Electrochemical impedance Charge transfer COF

Photoluminescence Lifetime of TAPT-Cl-COF

Time-resolved photoluminescence measurements reveal that DCTA-derived TAPT-Cl-COF exhibits a mean PL lifetime of 0.80 ns [1]. This value is substantially shorter than TAPT-OMe-COF (3.49 ns) and TAPT-H-COF (1.69 ns), but longer than TAPB-OMe-COF (0.25 ns) [1]. The decreasing PL lifetime trend (TAPT-OMe > TAPT-H > TAPT-Cl > TAPB-OMe) directly correlates with the increasing Eb trend across the series, reflecting enhanced exciton dissociation efficiency in materials with stronger D-A interactions [1].

Photoluminescence Exciton dynamics COF

LUMO Energy Level of TAPT-Cl-COF

The LUMO energy level (flat band position) of DCTA-derived TAPT-Cl-COF, determined by Mott-Schottky analysis, is −0.85 V (vs. NHE, pH = 6.8) [1]. This value is more negative than TAPT-OMe-COF (−0.66 V), TAPT-H-COF (−0.71 V), and TAPB-OMe-COF (−0.77 V), indicating a stronger thermodynamic driving force for proton reduction [1]. Despite this favorable LUMO position, the higher Eb and weaker D-A interaction of TAPT-Cl-COF result in lower photocatalytic H₂ production activity compared to TAPT-OMe and TAPT-H, illustrating that thermodynamic driving force alone does not predict catalytic performance [1].

Energy level alignment Band structure COF

Emission Color Tunability of DCTA-COFs

When incorporated into hydrazone-linked COFs with TMHzcB knot, DCTA-containing frameworks exhibit distinct emission wavelengths compared to COFs built from unsubstituted terephthalaldehyde (TA) and other 2,5-disubstituted analogs. The chlorine substituent modulates emission via inductive effects on π-conjugation, contributing to a tunable palette spanning blue to red emission across the functionalized linker series [1]. The researchers explicitly note that using functionalized linkers directly in COF synthesis—rather than post-synthetic modification—is essential for achieving this tunability [1].

Luminescence COF Emission tuning

DCTA: Research and Industrial Applications


Intermediate Exciton Binding Energy COF Photocatalysts

For applications requiring COF photocatalysts with intermediate exciton binding energy—higher than OMe-substituted frameworks but lower than TAPB-based systems—DCTA is the appropriate monomer selection. TAPT-Cl-COF exhibits Eb between that of TAPT-OMe-COF and TAPB-OMe-COF, with corresponding S/D index of 1.09 and photocatalytic H₂ production rate of 49 μmol g⁻¹ h⁻¹ [1]. This intermediate profile is valuable for mechanistic studies of exciton-property relationships and for applications where strong charge transfer (OMe) is undesirable but efficient exciton dissociation is still required [1].

Luminescent COFs with Chlorine-Modulated Emission

DCTA serves as a key monomer in hydrazone-linked COFs designed for tunable luminescence applications. The chlorine substituent modulates π-conjugation through inductive effects, shifting emission wavelength relative to unsubstituted TA and other 2,5-substituted analogs [2]. This enables researchers to systematically vary emission color across the visible spectrum by selecting among DCTA, TA, DMeTA, DMeOTA, and DHTA as linker components [2].

COFs with Favorable LUMO for Reduction

In photocatalytic or electrocatalytic systems where a more negative LUMO position is critical for driving reduction half-reactions, DCTA-derived COFs offer an advantage. TAPT-Cl-COF exhibits a LUMO of −0.85 V vs. NHE (pH 6.8), which is 0.19 V more negative than TAPT-OMe-COF (−0.66 V) and 0.14 V more negative than TAPT-H-COF (−0.71 V) [1]. This enhanced thermodynamic driving force may be beneficial in specific reduction contexts, though users must account for the countervailing kinetic penalty from higher Eb [1].

MOF/COF Hybrid Materials for Knoevenagel Catalysis

While the specific catalytic activity of DCTA-derived materials in Knoevenagel condensation is not directly quantified, mesoporous Co-MOF/COF composites based on melamine and terephthaldehyde have demonstrated robust, recoverable catalytic activity in this reaction with 62–94% yields under solvent-free conditions [3]. DCTA, as a functionalized terephthalaldehyde analog, represents a candidate monomer for tuning the electronic and porous properties of similar MOF/COF hybrid catalysts for organic transformations [3].

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